4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate (salt)
CAS No.: 1394042-87-5
Cat. No.: VC8071875
Molecular Formula: C7H18N4O5S
Molecular Weight: 270.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394042-87-5 |
|---|---|
| Molecular Formula | C7H18N4O5S |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | 4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid |
| Standard InChI | InChI=1S/C7H16N4O.H2O4S/c8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h12H,1-6H2,(H3,8,9);(H2,1,2,3,4) |
| Standard InChI Key | TVGBXCTZGSRQPI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O |
| Canonical SMILES | C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid, reflecting its dual-component structure comprising a piperazine backbone substituted with a hydroxyethyl group and a carboximidamide moiety, neutralized by sulfuric acid . The molecular formula confirms the incorporation of sulfur from the sulfate counterion, which contributes to its ionic character and stability in aqueous environments .
Structural Elucidation and Bonding
The core structure features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4. The hydroxyethyl group (-CHCHOH) is attached to the nitrogen at position 4, while the carboximidamide group (-C(=NH)NH) occupies position 1 . Sulfuric acid forms a 1:1 molar salt with the carboximidamide base, as evidenced by the stoichiometry . The sulfate ion () interacts electrostatically with the protonated carboximidamide group, enhancing crystalline stability .
Table 1: Comparative Molecular Data of Parent Compound and Sulfate Salt
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, including CAS numbers 28457-23-0 and 1394042-87-5, and DSSTox Substance ID DTXSID90376201 . Common synonyms include 4-(2-Hydroxyethyl)piperazine-1-carboximidamide sulfate and 4-(2-hydroxyethyl)piperazine-1-carboximidamide, sulfuric acid, reflecting its dual-component nature .
Synthesis and Manufacturing
Synthetic Pathways
The sulfate salt is typically synthesized via neutralization of the parent base 4-(2-hydroxyethyl)piperazine-1-carboximidamide (CID 2759306) with sulfuric acid . The parent compound is prepared through nucleophilic substitution, where piperazine reacts with 2-chloroethanol to introduce the hydroxyethyl group, followed by carboximidamide formation via reaction with cyanamide . Purification steps involve crystallization from ethanol-water mixtures, yielding the sulfate salt as a hygroscopic solid .
Industrial-Scale Production
Industrial protocols emphasize controlled stoichiometry to prevent over-acidification, which could degrade the carboximidamide group. Reaction monitoring via pH titration ensures complete protonation of the amine groups before isolation . The final product is typically >98% pure by HPLC, with residual solvents regulated to <0.1% under ICH guidelines .
Physicochemical Properties
Solubility and Stability
The sulfate salt exhibits high aqueous solubility (>500 mg/mL at 25°C) due to its ionic nature, compared to the parent compound’s moderate solubility (≈150 mg/mL) . It remains stable under ambient conditions for 24 months when stored in airtight containers protected from light. Degradation occurs above 200°C, with decomposition products including sulfur oxides and piperazine derivatives .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 3350 cm (O-H stretch), 1650 cm (C=N stretch), and 1150 cm (S=O asymmetric stretch) .
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NMR (¹H): Peaks at δ 3.5–3.7 ppm (piperazine ring protons), δ 2.8 ppm (hydroxyethyl CH), and δ 1.9 ppm (carboximidamide NH) .
Table 2: Thermal and Spectral Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | Differential Scanning Calorimetry |
| λ (UV) | 210 nm | UV-Vis Spectroscopy |
| pKa (Carboximidamide) | 8.2 ± 0.3 | Potentiometric Titration |
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
The carboximidamide group’s ability to chelate metal ions and participate in hydrogen bonding makes this compound a versatile intermediate in antiviral and antibacterial agents. For example, it is utilized in synthesizing protease inhibitors targeting HIV-1 by mimicking peptide bonds .
Coordination Chemistry
Inorganic complexes derived from this compound exhibit antimicrobial activity. A 2024 study demonstrated that its copper(II) complex inhibits Escherichia coli growth at MIC values of 12.5 µg/mL, surpassing free ligand activity by 4-fold .
Recent Research and Future Directions
Drug Delivery Systems
A 2025 patent application describes its use in nanoparticle-based delivery systems to enhance the bioavailability of hydrophobic anticancer drugs. Encapsulation efficiency reached 92% when combined with poly(lactic-co-glycolic acid) .
Environmental Impact
Biodegradation studies show 60% degradation within 28 days in soil, primarily via microbial cleavage of the carboximidamide group. Aquatic toxicity (EC for Daphnia magna) is 45 mg/L, warranting careful wastewater management .
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